3-(2-(tert-Butoxy)ethoxy)propanoic acid
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Overview
Description
3-(2-(tert-Butoxy)ethoxy)propanoic acid is an organic compound with the molecular formula C9H18O4. It is a colorless to light yellow liquid that is soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(tert-Butoxy)ethoxy)propanoic acid involves the reaction of tert-butyl alcohol with ethylene oxide to form tert-butoxyethanol. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide and are carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(tert-Butoxy)ethoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3-(2-(tert-Butoxy)ethoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-(tert-Butoxy)ethoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, which can then participate in various biochemical processes. The ethoxy and propanoic acid groups can also interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(tert-Butoxy)ethoxy)propanoic acid tert-butyl ester
- 3-(2-(2-Carboxyethoxy)ethoxy)propanoic acid
- 3-(2-(tert-Butoxycarbonyl)amino)ethoxy)propanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and stability. Additionally, the ethoxy and propanoic acid groups offer versatility in chemical modifications and applications .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-7-6-12-5-4-8(10)11/h4-7H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVVAPBOXJIRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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